molecular formula C10H11NO2 B8391709 2-Cyanomethoxy-3-methylbenzylalcohol

2-Cyanomethoxy-3-methylbenzylalcohol

Cat. No.: B8391709
M. Wt: 177.20 g/mol
InChI Key: SIZIZUJLNDIVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanomethoxy-3-methylbenzylalcohol is a substituted benzyl alcohol derivative featuring a cyanomethoxy (-OCH₂CN) group at the 2-position and a methyl (-CH₃) group at the 3-position of the aromatic ring. However, direct literature on its synthesis, properties, or applications is scarce.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-6-methylphenoxy]acetonitrile

InChI

InChI=1S/C10H11NO2/c1-8-3-2-4-9(7-12)10(8)13-6-5-11/h2-4,12H,6-7H2,1H3

InChI Key

SIZIZUJLNDIVKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CO)OCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on substituted benzaldehyde and phenol derivatives, such as 4-(benzyloxy)-3-phenethoxybenzaldehyde (C2) and 4-(benzyloxy)-3-phenethoxyphenol (C3). While these lack the cyanomethoxy and methylbenzyl alcohol moieties, their synthetic routes, substituent effects, and purification methods offer insights for comparison.

2.3 Physical and Chemical Properties
Property 2-Cyanomethoxy-3-methylbenzylalcohol (Hypothetical) 4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2) 4-(Benzyloxy)-3-phenethoxyphenol (C3)
Polarity High (due to -CN and -OH) Moderate (benzyloxy/phenethoxy) Moderate (phenol enhances polarity)
Yield Not reported ~90% (post-chromatography) 96%
Key Functional Groups -OH, -OCH₂CN, -CH₃ -CHO, -OCH₂C₆H₅, -OCH₂CH₂C₆H₅ -OH, -OCH₂C₆H₅, -OCH₂CH₂C₆H₅

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